

Techniques for Cloning the Safracin Biosynthetic Gene Cluster: Application Notes and Protocols

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Compound of Interest

Compound Name: Safracin B

Cat. No.: B1671196

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This document provides detailed application notes and protocols for the cloning and heterologous expression of the **safracin** biosynthetic gene cluster (BGC). Safracins are a family of potent antibacterial and antitumor compounds originally isolated from *Pseudomonas fluorescens*. The ability to clone and express the **safracin** BGC in a heterologous host is a critical step for improving production titers, generating novel analogs through combinatorial biosynthesis, and enabling the semi-synthesis of other valuable compounds like the anticancer drug Ecteinasidin 743 (ET-743).

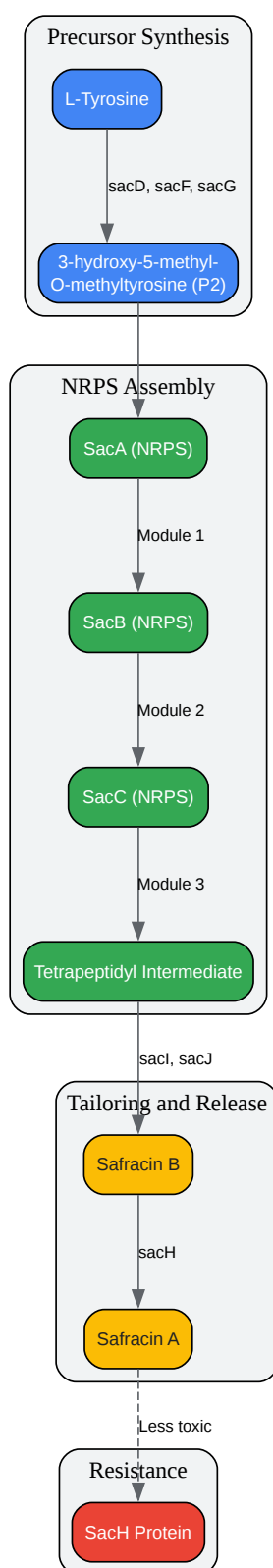
The **safracin** BGC from *Pseudomonas fluorescens* A2-2 is approximately 17.5 kb in size and contains 10 open reading frames (ORFs) organized into two divergent operons.^[1] These genes encode the necessary machinery for **safracin** biosynthesis, including non-ribosomal peptide synthetases (NRPS), enzymes for precursor synthesis, tailoring enzymes, and a resistance protein.^[1]

Section 1: Overview of the Cloning Strategy

The overall strategy for cloning the **safracin** BGC involves the construction of a genomic DNA library from the producing organism, *Pseudomonas fluorescens* A2-2, followed by screening of the library to identify clones containing the desired gene cluster. Once identified, the positive

clone is then transferred to a suitable heterologous host for expression and production of safracin.





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References

- 1. Molecular characterization of the safracin biosynthetic pathway from *Pseudomonas fluorescens* A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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